![molecular formula C17H20N4OS B2530562 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide CAS No. 941945-23-9](/img/structure/B2530562.png)

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

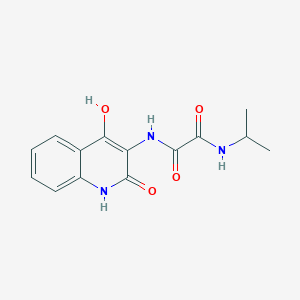

“N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” is a compound that belongs to the class of triazoles . Triazoles are significant heterocycles that exhibit broad biological activities . They are known to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The chemical shift of NH proton in III isomer is shifted downfields by 0.30 ppm as compared to the I isomer which can be explained by intramolecular interactions which are realized in the C isomer .Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Aplicaciones Científicas De Investigación

Anticancer Properties

- Thiazolo[3,2-b][1,2,4]triazole derivatives show potential as anticancer agents. Compounds using this scaffold, including some novel thiazolo-triazoles, were synthesized and exhibited excellent anticancer properties against various cancer cell lines without causing toxicity to normal somatic cells (Holota et al., 2021).

- Similarly, another study synthesized new compounds incorporating thiazolo[3,2-b][1,2,4]triazoles and found them effective against cancer cell lines like renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).

Antimicrobial and Antifungal Activities

- Various thiazolo-triazole derivatives have been found to exhibit antimicrobial and antifungal activities. For instance, certain thiazolo[3,2-b][1,2,4]triazole derivatives showed significant inhibition against bacterial and fungal strains (Turan-Zitouni et al., 2005).

- Another study synthesized fused pyrazolo and isoxazolo derivatives of thiazolo[3,2-b][1,2,4]triazole with antimycobacterial activity against Mycobacterium tuberculosis (Seelam et al., 2016).

Anti-Inflammatory and Analgesic Activities

- Some thiazolo-triazole derivatives were found to have anti-inflammatory and analgesic activities. For instance, compounds synthesized from thiazolo[3,2-b][1,2,4]triazole exhibited significant anti-inflammatory activity, comparable to standard drugs like ibuprofen (Udupi et al., 2002).

- Another study on the synthesis of thiazolo[3,2-b]-1,2,4-triazoles and their derivatives found some compounds to possess prominent anti-inflammatory activity (Tozkoparan et al., 2000).

Miscellaneous Applications

- In addition to the above applications, thiazolo-triazole derivatives have been explored for various other potential uses, such as in the synthesis of hybrid molecules containing antibiotic moieties for antimicrobial activities (Başoğlu et al., 2013) and in the development of compounds with potential hypoglycemic effects for diabetes treatment (Aicher et al., 1998).

Mecanismo De Acción

Target of Action

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit potent analgesic and anti-inflammatory activities . This suggests that the compound may interact with cyclooxygenase (COX) enzymes, which are common targets for analgesic and anti-inflammatory drugs .

Mode of Action

Compounds with a similar thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit analgesic and anti-inflammatory activities . These activities are often associated with the inhibition of COX enzymes, which play a key role in the production of prostaglandins, substances that mediate pain and inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes. Inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing pain and inflammation .

Pharmacokinetics

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit potent analgesic and anti-inflammatory activities , suggesting that they have suitable absorption, distribution, metabolism, and excretion (ADME) properties to exert their effects.

Result of Action

The result of the compound’s action is likely a reduction in pain and inflammation, given its potential analgesic and anti-inflammatory activities . This is typically achieved through the inhibition of prostaglandin production, which mediates pain and inflammation signals .

Direcciones Futuras

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Triazole compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Therefore, the future directions for “N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” could involve further exploration of its potential therapeutic applications and the development of synthesis methods.

Propiedades

IUPAC Name |

2-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-11(2)16(22)18-9-8-13-10-23-17-19-15(20-21(13)17)14-7-5-4-6-12(14)3/h4-7,10-11H,8-9H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKNBVOVFHBESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2530481.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)